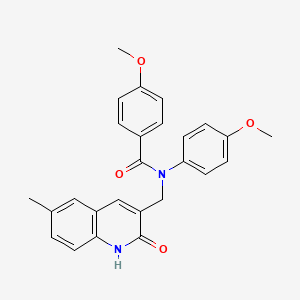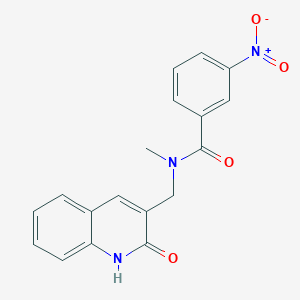
2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(pyridin-3-ylmethyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(pyridin-3-ylmethyl)aniline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is known for its unique properties, which make it suitable for use in different research areas, including drug discovery, material science, and analytical chemistry. In
作用機序
The mechanism of action of 2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(pyridin-3-ylmethyl)aniline is not fully understood. However, studies have shown that this compound exhibits potent cytotoxicity against cancer cells by inducing apoptosis. The compound is believed to target the mitochondria and disrupt the electron transport chain, leading to the generation of reactive oxygen species and subsequent cell death.
Biochemical and Physiological Effects:
Studies have shown that 2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(pyridin-3-ylmethyl)aniline exhibits potent anticancer activity in vitro and in vivo. The compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth. In addition, this compound has been shown to exhibit fluorescent properties, making it a useful tool for imaging and detection applications.
実験室実験の利点と制限
The advantages of 2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(pyridin-3-ylmethyl)aniline include its ease of synthesis, potent anticancer activity, and fluorescent properties. However, the limitations of this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.
将来の方向性
There are several future directions for research on 2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(pyridin-3-ylmethyl)aniline. These include:
1. Further studies to elucidate the mechanism of action of this compound.
2. Investigation of the potential of this compound as a chemotherapeutic agent for the treatment of cancer.
3. Development of new applications for this compound in material science and analytical chemistry.
4. Investigation of the potential of this compound as a fluorescent probe for the detection of metal ions.
5. Studies to evaluate the toxicity of this compound and its potential side effects.
In conclusion, 2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(pyridin-3-ylmethyl)aniline is a chemical compound with significant potential for use in various scientific research areas. Its ease of synthesis, potent anticancer activity, and fluorescent properties make it a valuable tool for drug discovery, material science, and analytical chemistry. However, further studies are needed to fully understand its mechanism of action and potential side effects.
合成法
The synthesis of 2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(pyridin-3-ylmethyl)aniline involves the reaction of 2-nitroaniline, 3-phenyl-1,2,4-oxadiazole, and pyridine-3-carbaldehyde in the presence of a suitable catalyst. The reaction proceeds via a condensation reaction, which results in the formation of the desired compound. The synthesis of this compound is relatively straightforward, and it can be easily scaled up for large-scale production.
科学的研究の応用
2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(pyridin-3-ylmethyl)aniline has been extensively studied for its potential applications in various fields. In drug discovery, this compound has been shown to exhibit potent anticancer activity and is therefore being investigated as a potential chemotherapeutic agent. In material science, this compound has been used as a fluorescent probe for the detection of metal ions. In analytical chemistry, this compound has been used as a reagent for the determination of various analytes, including amino acids, peptides, and proteins.
特性
IUPAC Name |
2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(pyridin-3-ylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5O3/c26-25(27)18-11-16(8-9-17(18)22-13-14-5-4-10-21-12-14)20-23-19(24-28-20)15-6-2-1-3-7-15/h1-12,22H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJVAKWFKIKVSNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=C(C=C3)NCC4=CN=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

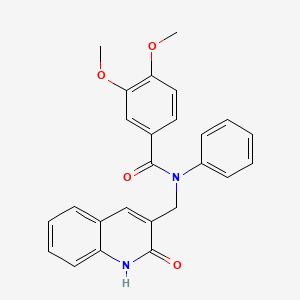
![N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(p-tolyloxy)acetamide](/img/structure/B7686376.png)
![2-{2-chloro-4-[(2-methoxyethyl)sulfamoyl]phenoxy}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B7686383.png)
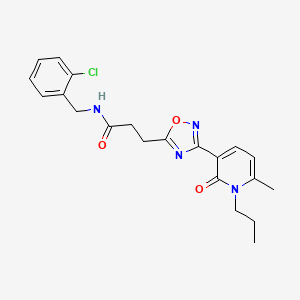
![4-(tert-butyl)-N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7686393.png)
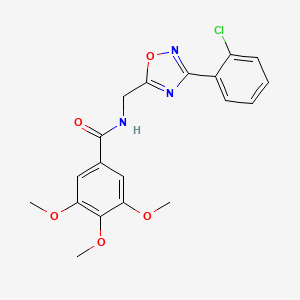

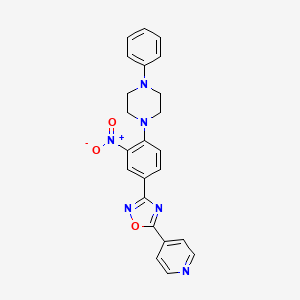
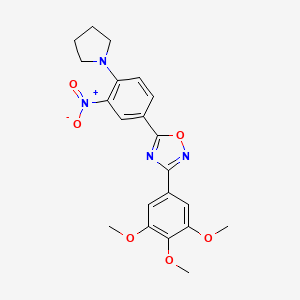
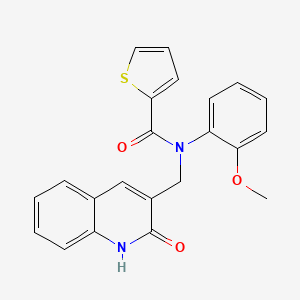

![2-[4-(cyclohexylsulfamoyl)phenoxy]-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B7686436.png)
